Sincalide

Catalog No.
S543220
CAS No.
25126-32-3
M.F
C49H62N10O16S3
M. Wt
1143.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sincalide

CAS Number

25126-32-3

Product Name

Sincalide

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C49H62N10O16S3

Molecular Weight

1143.3 g/mol

InChI

InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

IZTQOLKUZKXIRV-YRVFCXMDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CCK-8, CCK-OP, Cholecystokinin Octapeptide, Cholecystokinin Pancreozymin C Terminal Octapeptide, Cholecystokinin Pancreozymin C-Terminal Octapeptide, H-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, Kinevac, OP-CCK, Sincalide, SQ 19,844, SQ 19844, SQ-19,844, SQ-19844, SQ19,844, SQ19844, Syncalide

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N

The exact mass of the compound Sincalide is 1142.3507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Cholecystokinin. It belongs to the ontological category of oligopeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sincalide is a synthetic, biologically active C-terminal octapeptide of cholecystokinin (CCK-8) characterized by a critical sulfated tyrosine residue. As a highly potent agonist of the CCK1 (CCK-A) receptor, it mediates gallbladder contraction, pancreatic exocrine secretion, and delayed gastric emptying [1]. In procurement and material selection, Sincalide is the benchmark compound for diagnostic hepatobiliary imaging and gastrointestinal receptor assays, prized for its rapid onset of action and exact structural mimicry of endogenous sulfated CCK [2].

Generic substitution of Sincalide in biological assays or diagnostic formulations fails due to strict structure-activity and pharmacokinetic constraints. Substituting with non-sulfated CCK-8 results in a catastrophic loss of CCK1 receptor affinity, rendering the peptide virtually inactive in peripheral gastrointestinal models [1]. Conversely, substituting with Ceruletide (Caerulein)—a related amphibian decapeptide—alters the pharmacokinetic profile by significantly extending the in vivo half-life. This prolonged clearance disrupts standardized dynamic imaging protocols and rapid-washout contractility assays that rely on Sincalide's exceptionally short half-life of 1 to 3 minutes [2].

CCK1 Receptor Affinity: Sulfated Sincalide vs. Non-Sulfated CCK-8

The biological activity of Sincalide is strictly dependent on the post-translational sulfation of its tyrosine residue. Quantitative binding assays demonstrate that sulfated CCK-8 (Sincalide) binds to the CCK1 (CCK-A) receptor with a 500- to 1000-fold higher affinity compared to non-sulfated CCK-8 [1]. This massive differential dictates that even minor desulfated impurities in a procured batch will disproportionately degrade assay sensitivity and physiological response [2].

Evidence DimensionCCK1 (CCK-A) Receptor Binding Affinity
Target Compound DataSulfated CCK-8 (Sincalide) (Sub-nanomolar affinity)
Comparator Or BaselineNon-sulfated CCK-8 (Micromolar affinity)
Quantified Difference500 to 1000-fold higher affinity for the sulfated form
ConditionsIn vitro radioligand binding assays on CCK1-expressing cells

Buyers must source highly pure, verified sulfated Sincalide, as non-sulfated variants or degradation products cannot trigger the required peripheral CCK1 pathways.

Pharmacokinetic Clearance: Sincalide vs. Ceruletide

Sincalide is engineered for rapid physiological onset and immediate clearance, possessing an in vivo half-life of merely 1 to 3 minutes [1]. When compared to Ceruletide, which exhibits a more prolonged pharmacokinetic profile, Sincalide allows for precise temporal control over gallbladder contraction and pancreatic secretion without causing prolonged receptor desensitization [2]. This rapid washout is critical for dynamic scintigraphy and repeated-measure ex vivo assays.

Evidence DimensionIn vivo half-life and clearance
Target Compound DataSincalide (Half-life ~ 1-3 minutes)
Comparator Or BaselineCeruletide (Prolonged half-life and extended action)
Quantified DifferenceImmediate peak action with rapid baseline recovery for Sincalide
ConditionsIn vivo intravenous administration for gastrointestinal motility

Procurement for dynamic imaging or time-sensitive contractility models must specify Sincalide to ensure rapid baseline recovery and avoid the extended action of Ceruletide.

Formulation Stability and Methionine Oxidation

The Sincalide sequence contains two methionine residues that are highly susceptible to oxidative degradation into methionine sulfoxide. Unstabilized aqueous formulations of Sincalide exhibit poor shelf-life, generating over 6.5% total impurities within just 1 month of storage [1]. In contrast, formulations stabilized with specific excipients (such as L-methionine or inert gas purging) inhibit this oxidation, maintaining peptide integrity and extending shelf-life significantly [2].

Evidence DimensionOxidative degradation (Methionine oxidation)
Target Compound DataUnstabilized Sincalide (>6.5% impurities at 1 month)
Comparator Or BaselineStabilized Sincalide formulations (Maintained purity)
Quantified Difference>6.5% impurity formation in unstabilized conditions vs. stable baseline
ConditionsAqueous storage at physiological pH

Buyers must ensure that procured Sincalide is properly stabilized, lyophilized, or handled under inert conditions to prevent rapid oxidative loss of potency.

Hepatobiliary Scintigraphy (CCK-HIDA) Standards

Sincalide's rapid clearance (1-3 min half-life) makes it the exact required agent for dynamic imaging of gallbladder ejection fraction, where prolonged action would confound diagnostic timing and patient recovery [1].

In Vitro CCK1 Receptor Binding Assays

Due to its 1000-fold higher affinity over non-sulfated analogs, Sincalide is the mandatory ligand for competitive binding assays targeting the peripheral CCK-A receptor in pharmacological screening [2].

Ex Vivo Gastrointestinal Contractility Models

The rapid onset and washout of Sincalide allow for precise, repeated dose-response measurements in isolated gallbladder and pancreatic tissue preparations without inducing long-term receptor desensitization [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.6

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

13

Exact Mass

1142.35073945 Da

Monoisotopic Mass

1142.35073945 Da

Heavy Atom Count

78

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M03GIQ7Z6P

Sequence

DXMGWMDF

Drug Indication

As the product Kinevac (FDA), sincalide is used for the following indications: 1) to stimulate gallbladder contraction, as may be assessed by various methods of diagnostic imaging, or to obtain by duodenal aspiration a sample of concentrated bile for analysis of cholesterol, bile salts, phospholipids, and crystals; (2) to stimulate pancreatic secretion in combination with secretin prior to obtaining a duodenal aspirate for analysis of enzyme activity, composition, and cytology; (3) to accelerate the transit of a barium meal through the small bowel, thereby decreasing the time and extent of radiation associated with fluoroscopy and x-ray examination of the intestinal tract.
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Gastrointestinal Hormones; Cholecystokinin; Diagnostic Agents

Pharmacology

Sincalide is a synthetic C-terminal octapeptide identical to the sequences of the endogenous cholecystokinin hormone. Mimic action of cholecystokinin, sincalide induces gallbladder smooth muscle contraction directly, thereby reducing gallbladder size, inducing bile evacuation, and secretion of pancreatic enzymes. In addition, this agent decreases esophageal sphincter tone and delays gastric emptying via cholinergic signaling.

ATC Code

V - Various
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CC - Tests for bile duct patency
V04CC03 - Sincalide

Mechanism of Action

When injected intravenously, sincalide produces a substantial reduction in gallbladder size by causing this organ to contract. The evacuation of bile that results is similar to that which occurs physiologically in response to endogenous cholecystokinin. Like cholecystokinin, sincalide stimulates pancreatic secretion; concurrent administration with secretin increases both the volume of pancreatic secretion and the output of bicarbonate and protein (enzymes) by the gland. This combined effect of secretin and sincalide permits the assessment of specific pancreatic function through measurement and analysis of the duodenal aspirate.

Other CAS

25126-32-3

Absorption Distribution and Excretion

The intravenous (bolus) administration of sincalide causes a prompt contraction of the gallbladder that becomes maximal in 5 to 15 minutes, as compared with the stimulus of a fatty meal which causes a progressive contraction that becomes maximal after approximately 40 minutes.
Limited information is available on the route of elimination of sincalide
Limited information is available on the volume of distribution of sincalide.

Metabolism Metabolites

Limited information is available on the metabolism of sincalide.

Wikipedia

Sincalide

Biological Half Life

Limited information is available on the half-life of sincalide.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Covington MF, Krupinski E, Avery RJ, Kuo PH. Classification schema of symptomatic enterogastric reflux utilizing sincalide augmentation on hepatobiliary scintigraphy. J Nucl Med Technol. 2014 Sep;42(3):198-202. doi: 10.2967/jnmt.114.141168. Epub 2014 Jul 17. PubMed PMID: 25033884.
2: Norenberg JP, Ponto JA, Petry NA, Wittstrom KM. Commentary: Prescriber beware: it is ill advised to administer compounded sincalide. J Nucl Med. 2013 Nov;54(11):23N-4N. PubMed PMID: 24187044.
3: Ziessman H, Petry NA. Sincalide is temporarily unavailable--again. J Nucl Med. 2013 Aug;54(8):17N. PubMed PMID: 23908270.
4: Ziessman HA. Sincalide cholescintigraphy--32 years later: evidence-based data on its clinical utility and infusion methodology. Semin Nucl Med. 2012 Mar;42(2):79-83. doi: 10.1053/j.semnuclmed.2011.10.002. PubMed PMID: 22293163.
5: Irwin N, Pathak V, Flatt PR. A Novel CCK-8/GLP-1 Hybrid Peptide Exhibiting Prominent Insulinotropic, Glucose-Lowering, and Satiety Actions With Significant Therapeutic Potential in High-Fat-Fed Mice. Diabetes. 2015 Aug;64(8):2996-3009. doi: 10.2337/db15-0220. Epub 2015 Apr 16. PubMed PMID: 25883113.
6: Woodard J, Bencherif B, Clavell M, Joyce J. Dicyclomine: cause of abnormally decreased gall bladder ejection with sincalide-stimulated hepatobiliary scintigraphy. Clin Nucl Med. 2012 Jan;37(1):82-5. doi: 10.1097/RLU.0b013e3182291c7a. PubMed PMID: 22157036.
7: Kaczyńska K, Szereda-Przestaszewska M. Contribution of CCK1 receptors to cardiovascular and respiratory effects of cholecystokinin in anesthetized rats. Neuropeptides. 2015 Dec;54:29-34. doi: 10.1016/j.npep.2015.08.006. Epub 2015 Aug 19. PubMed PMID: 26342277.
8: Wang EM, Li WT, Yan XJ, Chen X, Liu Q, Feng CC, Cao ZJ, Fang JY, Chen SL. Vagal afferent-dependent cholecystokinin modulation of visceral pain requires central amygdala NMDA-NR2B receptors in rats. Neurogastroenterol Motil. 2015 Sep;27(9):1333-43. doi: 10.1111/nmo.12633. Epub 2015 Jul 22. PubMed PMID: 26197883.
9: Ziessman HA, Tulchinsky M, Maurer A. Consensus report on standardization of sincalide cholescintigraphy. J Nucl Med. 2011 Aug;52(8):16N. PubMed PMID: 21810583.
10: Fotos JS, Tulchinsky M. Oral Cholecystagogue Cholescintigraphy: A Systematic Review of Fatty Meal Options. Clin Nucl Med. 2015 Oct;40(10):796-8. doi: 10.1097/RLU.0000000000000913. Review. PubMed PMID: 26222535.

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